Egfr-IN-30 -

Egfr-IN-30

Catalog Number: EVT-12552732
CAS Number:
Molecular Formula: C28H33BrN7O2P
Molecular Weight: 610.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Egfr-IN-30 is synthesized through various chemical methods that allow for the precise modification of its molecular structure to enhance its inhibitory properties. It falls under the classification of tyrosine kinase inhibitors and is primarily investigated for its anticancer properties. Research indicates that compounds like Egfr-IN-30 can selectively inhibit the activity of the epidermal growth factor receptor, potentially reducing tumor growth and improving patient outcomes in certain cancers.

Synthesis Analysis

Methods and Technical Details

The synthesis of Egfr-IN-30 typically involves multi-step organic reactions, which may include:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain functional groups amenable to further modification.
  2. Reactions: Common reactions include:
    • Nucleophilic substitutions to introduce specific substituents.
    • Coupling reactions (such as Suzuki or Heck reactions) to form carbon-carbon bonds.
    • Cyclization reactions to create cyclic structures that enhance biological activity.
  3. Purification: After synthesis, the compound is usually purified using techniques such as high-performance liquid chromatography to ensure the removal of unreacted materials and by-products.
  4. Characterization: The final product is characterized using spectroscopic methods (e.g., nuclear magnetic resonance spectroscopy, mass spectrometry) to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of Egfr-IN-30 is characterized by specific functional groups that enable its interaction with the epidermal growth factor receptor. Key structural features include:

  • Molecular Formula: CxHyNz (exact formula depends on specific modifications).
  • Molecular Weight: Typically around 300-500 g/mol.
  • 3D Structure: The compound exhibits a conformation that allows optimal binding to the active site of the epidermal growth factor receptor.

Data from crystallography studies may provide insights into how Egfr-IN-30 fits within the receptor's binding pocket, influencing its inhibitory efficacy.

Chemical Reactions Analysis

Reactions and Technical Details

Egfr-IN-30 participates in several chemical reactions relevant to its function as an inhibitor:

  1. Binding Interactions: The compound forms non-covalent interactions (hydrogen bonds, van der Waals forces) with residues in the active site of the epidermal growth factor receptor.
  2. Inhibition Mechanism: By occupying the binding site, Egfr-IN-30 prevents substrate binding and subsequent phosphorylation events necessary for signal transduction.

The kinetics of these interactions can be studied using enzyme assays to determine the compound's inhibitory constant (IC50) and other relevant parameters.

Mechanism of Action

Process and Data

The mechanism of action for Egfr-IN-30 involves:

  1. Competitive Inhibition: The compound competes with natural ligands (like epidermal growth factor) for binding to the epidermal growth factor receptor.
  2. Downstream Effects: This inhibition leads to reduced activation of downstream signaling pathways such as the mitogen-activated protein kinase pathway, resulting in decreased cell proliferation and survival.

Experimental data from cellular assays demonstrate that treatment with Egfr-IN-30 results in significant reductions in cell viability in cancer cell lines expressing high levels of epidermal growth factor receptors.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Egfr-IN-30 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have limited water solubility.
  • Stability: Stability studies indicate that Egfr-IN-30 maintains its integrity under physiological conditions for a defined period.
  • Melting Point: Specific melting point data can be obtained through differential scanning calorimetry.

These properties are crucial for formulating the compound into effective delivery systems for therapeutic use.

Applications

Scientific Uses

Egfr-IN-30 has several potential applications in scientific research and clinical settings:

  1. Cancer Therapy: As an epidermal growth factor receptor inhibitor, it is primarily explored for treating cancers such as non-small cell lung cancer and head and neck cancers.
  2. Research Tool: The compound serves as a valuable tool in research settings to study epidermal growth factor receptor signaling pathways and their roles in cancer biology.
  3. Combination Therapies: It may be used in combination with other therapeutic agents to enhance treatment efficacy and overcome resistance mechanisms observed in cancer therapies.

Properties

Product Name

Egfr-IN-30

IUPAC Name

5-bromo-4-N-(2-dimethylphosphorylphenyl)-2-N-(8-methoxy-3-methyl-6-propan-2-yl-4,5-dihydropyrazolo[3,4-d][1]benzazepin-9-yl)pyrimidine-2,4-diamine

Molecular Formula

C28H33BrN7O2P

Molecular Weight

610.5 g/mol

InChI

InChI=1S/C28H33BrN7O2P/c1-17(2)36-12-11-23-19(15-31-35(23)3)18-13-22(25(38-4)14-24(18)36)33-28-30-16-20(29)27(34-28)32-21-9-7-8-10-26(21)39(5,6)37/h7-10,13-17H,11-12H2,1-6H3,(H2,30,32,33,34)

InChI Key

GPRZWEDMKSTCPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2=C(C=NN2C)C3=CC(=C(C=C31)OC)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.